2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile
Description
2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile is a nitrile-containing compound featuring a pyridine ring substituted with a nitro group at the 3-position and a methyl group at the propanenitrile backbone. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methyl-2-(3-nitropyridin-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-9(2,6-10)8-7(12(13)14)4-3-5-11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZKMQYHUVLBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile typically involves the nitration of a pyridine derivative followed by the introduction of the nitrile group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitrile group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-Methyl-2-(3-aminopyridin-2-yl)propanenitrile.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Functionalization
Building Block in Organic Chemistry:
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and functional group transformations. The presence of both the nitrile and nitro groups enhances its reactivity, making it suitable for further functionalization .
Synthesis Methods:
The synthesis of 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile typically involves the nitration of pyridine derivatives followed by the introduction of the nitrile group. A common synthetic route includes:
- Nitration of Pyridine: Reacting pyridine with nitrogen pentoxide in an organic solvent to form an N-nitropyridinium ion.
- Formation of the Nitrile Group: The intermediate is then treated with sulfur dioxide and bisulfite to yield the desired compound .
Biological Activities
Pharmacological Potential:
Research indicates that 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile exhibits promising pharmacological properties, particularly in antimicrobial and anticancer activities. Studies have shown that compounds with nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can be reduced within biological systems, contributing to its activity against cancer cells .
Industrial Applications
Intermediate in Agrochemicals and Pharmaceuticals:
In the industrial sector, 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to serve as a precursor for various biologically active compounds makes it valuable in drug development and agricultural chemistry .
Material Development:
The compound is also investigated for its potential use in developing new materials. Its unique chemical properties allow for modifications that can lead to materials with desirable characteristics for various applications .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile derivatives, demonstrating significant activity against specific cancer cell lines. The study highlighted the importance of structural modifications on the potency of these compounds, suggesting a correlation between chemical structure and biological activity .
Case Study 2: Nucleophilic Functionalization
Research into the nucleophilic functionalization of 3-nitropyridines revealed that derivatives like 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile can undergo selective substitutions under certain conditions. This work emphasizes the compound's utility in generating new derivatives with potentially enhanced properties .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the nitrile group can participate in nucleophilic addition reactions.
Comparison with Similar Compounds
Table 1: Comparison of Nitro-Substituted Analogs
Key Findings :
- The 3-nitro substitution on pyridine may confer better metabolic stability compared to phenyl analogs, as nitro groups on heterocycles are less prone to reduction in biological systems .
Functional Group Variations
Table 2: Comparison with Amino- and Hydroxy-Substituted Analogs
Key Findings :
- The amino-substituted analog (Table 2) shows reduced electrophilicity compared to the nitro-substituted target compound, making it more suitable for nucleophilic reactions in drug development .
- The hydroxy analog (acetone cyanohydrin) is highly reactive and unstable, limiting its utility compared to the nitro-stabilized target .
Heterocyclic and Aliphatic Modifications
Table 3: Comparison with Heterocyclic Derivatives
Key Findings :
Biological Activity
2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile is an organic compound characterized by its unique molecular structure, which includes a nitrile group and a nitropyridine moiety. Its molecular formula is CHNO, with a molecular weight of approximately 191.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The structural features of 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile contribute to its reactivity and biological interactions. The presence of the nitropyridine group enhances its ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Properties
Preliminary studies have indicated that compounds with structural similarities to 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile exhibit antimicrobial properties. For instance, similar nitropyridine derivatives have been shown to inhibit bacterial growth and may serve as potential leads for developing new antibiotics.
Anticancer Activity
Research into the anticancer potential of this compound suggests that it may inhibit key enzymatic pathways involved in cancer progression. Studies have indicated that related compounds can induce apoptosis in cancer cells, suggesting a possible mechanism for 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile's activity against tumors.
The mechanism by which 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets through binding to active sites on enzymes or receptors, potentially altering their function. This interaction could lead to downstream effects such as inhibition of cell proliferation or modulation of signaling pathways involved in inflammation and cancer .
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that a series of nitropyridine derivatives, including 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile, were screened for their ability to inhibit specific enzymes involved in cancer metabolism. Results indicated significant inhibition at micromolar concentrations .
- Antimicrobial Screening : In another study, this compound was evaluated alongside other nitro-substituted pyridines for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity against several strains, suggesting further exploration in drug development .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile | CHNO | Methyl substitution on the pyridine ring |
| 3-(Pyridin-2-yl)propanenitrile | CHN | Lacks nitro group; simpler structure |
| 5-Nitro-2-picoline | CHNO | Contains a nitro group but lacks the nitrile |
These comparisons highlight how structural variations can influence biological activity and reactivity.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of nitrile derivatives often involves nucleophilic substitution or condensation reactions. For structurally analogous compounds (e.g., methyl 2-methyl-2-(2-nitrophenyl)propanoate), reaction conditions such as ethanol as a solvent and piperidine as a catalyst at low temperatures (0–5 °C) have been effective in achieving moderate yields (40–60%) while minimizing side reactions . Optimization can include:
- Temperature control : Lower temperatures (0–5 °C) reduce decomposition of reactive intermediates.
- Catalyst screening : Piperidine or similar bases can enhance reaction kinetics.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the nitrile product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR Spectroscopy : The nitrile group (C≡N) typically shows a signal at ~110–125 ppm in NMR. The 3-nitropyridin-2-yl moiety will exhibit aromatic protons in the 7.5–9.0 ppm range in NMR, with distinct splitting patterns due to nitro group electron withdrawal .
- IR Spectroscopy : A sharp absorption band near 2240 cm confirms the nitrile group. The nitro (NO) group shows asymmetric and symmetric stretching at ~1520 cm and ~1350 cm, respectively.
- Mass Spectrometry : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns indicative of nitro-group loss .
Advanced Research Questions
Q. How can computational methods like DFT be utilized to predict the reactivity and regioselectivity of this nitrile in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the nitro and methyl groups on the nitrile’s reactivity. For example:
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., near the nitro group) to predict nucleophilic attack sites.
- Transition State Analysis : Compare activation energies for different regiochemical pathways (e.g., attack at nitrile vs. nitro-substituted pyridine). Prior studies on dimethyl 2-(3-nitropyridin-2-yl)propanedioate suggest steric hindrance from the methyl group may favor specific reaction channels .
Q. What strategies can resolve discrepancies in reported reaction yields when introducing electron-withdrawing groups like the nitro substituent?
- Methodological Answer : Contradictory yield data often arise from variations in solvent polarity, catalyst loading, or nitro group orientation. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent (e.g., DMF vs. ethanol), and catalyst type.
- In Situ Monitoring : Techniques like FT-IR or HPLC can track intermediate formation and identify yield-limiting steps. For example, nitro group orientation (para vs. meta) in pyridine derivatives can alter electronic effects, necessitating tailored reaction conditions .
Q. How does the steric environment around the nitrile group influence its participation in cycloaddition or coupling reactions?
- Methodological Answer : The methyl and nitro groups create a sterically congested environment, which can hinder access to the nitrile group. For example:
- Cycloaddition Reactions : Steric bulk may favor endo over exo transition states. Computational modeling of analogous compounds (e.g., dimethyl 2-(3-nitropyridin-2-yl)propanedioate) shows that bulky substituents reduce reaction rates but improve selectivity .
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may require bulky ligands (e.g., SPhos) to mitigate steric hindrance. Precedents from methyl 2-methyl-2-(2-nitrophenyl)propanoate suggest aryl halide partners with electron-withdrawing groups improve compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
